molecular formula C8H12N2O2S B1401463 2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid CAS No. 1383626-31-0

2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1401463
CAS No.: 1383626-31-0
M. Wt: 200.26 g/mol
InChI Key: BDBZLWWAHLRGEV-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole derivatives with suitable alkylating agents. For instance, the reaction of 2-aminothiazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, aiming to develop new therapeutic agents.

    Industry: It is utilized in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    2-Amino-4-methylthiazole: Another derivative with potential antimicrobial properties.

    2-Amino-5-ethylthiazole: Known for its use in flavor and fragrance industries.

Uniqueness: 2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its branched alkyl group at the 5-position of the thiazole ring can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4(2)3-5-6(7(11)12)10-8(9)13-5/h4H,3H2,1-2H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBZLWWAHLRGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid
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2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid

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